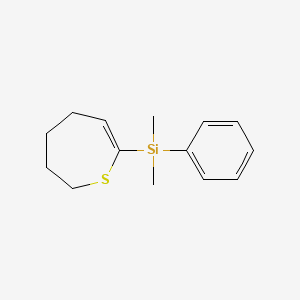
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is a unique organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 4,5,6,7-tetrahydrothiepin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane typically involves the hydrosilylation of 4,5,6,7-tetrahydrothiepin-2-yl derivatives with phenylsilane or its derivatives. The reaction is usually catalyzed by transition metal complexes such as platinum or rhodium complexes under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
Scientific Research Applications
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomolecules for biological studies.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecular structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 4,5,6,7-tetrahydrothiepin-2-yl group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the methyl and tetrahydrothiepin groups.
Tetramethylsilane: Contains four methyl groups bonded to silicon, lacking the phenyl and tetrahydrothiepin groups.
Uniqueness: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is unique due to the presence of the 4,5,6,7-tetrahydrothiepin-2-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
162318-37-8 |
|---|---|
Molecular Formula |
C14H20SSi |
Molecular Weight |
248.46 g/mol |
IUPAC Name |
dimethyl-phenyl-(2,3,4,5-tetrahydrothiepin-7-yl)silane |
InChI |
InChI=1S/C14H20SSi/c1-16(2,13-9-5-3-6-10-13)14-11-7-4-8-12-15-14/h3,5-6,9-11H,4,7-8,12H2,1-2H3 |
InChI Key |
PLULBBSIYKUZFE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CCCCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


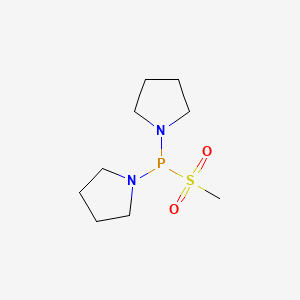

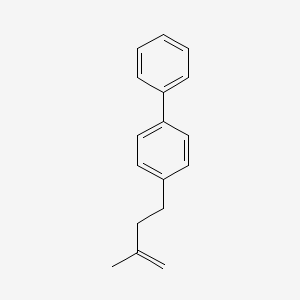
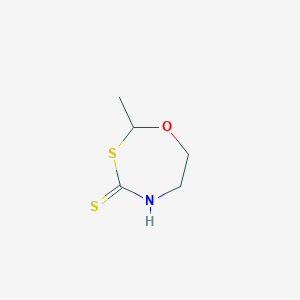

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
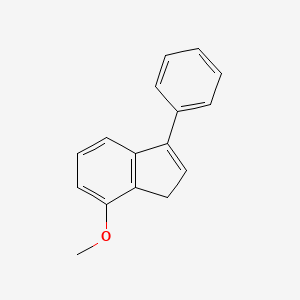
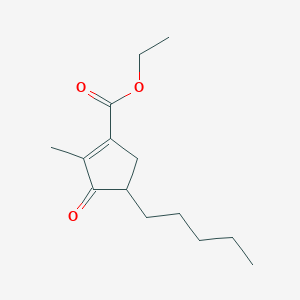
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
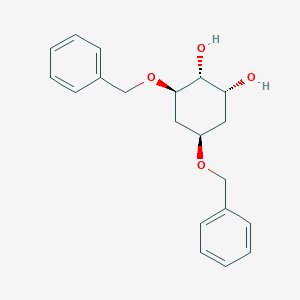
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)

